Benzoic acid, 2,4-dichloro-3-(triethylsilyl)-, methyl ester

LogP lipophilicity drug design

Benzoic acid, 2,4-dichloro-3-(triethylsilyl)-, methyl ester (CAS 650598-49-5) is a polyfunctionalized aromatic building block that combines a methyl ester, two chlorine substituents at the 2- and 4-positions, and a triethylsilyl (TES) group at the 3-position on a single benzene ring. The compound belongs to the class of silyl-substituted halobenzoic acid esters, which are employed as synthetic intermediates in pharmaceutical and agrochemical candidate synthesis.

Molecular Formula C14H20Cl2O2Si
Molecular Weight 319.3 g/mol
CAS No. 650598-49-5
Cat. No. B12606174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 2,4-dichloro-3-(triethylsilyl)-, methyl ester
CAS650598-49-5
Molecular FormulaC14H20Cl2O2Si
Molecular Weight319.3 g/mol
Structural Identifiers
SMILESCC[Si](CC)(CC)C1=C(C=CC(=C1Cl)C(=O)OC)Cl
InChIInChI=1S/C14H20Cl2O2Si/c1-5-19(6-2,7-3)13-11(15)9-8-10(12(13)16)14(17)18-4/h8-9H,5-7H2,1-4H3
InChIKeyRACNFWNPXCBOCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic acid, 2,4-dichloro-3-(triethylsilyl)-, methyl ester (CAS 650598-49-5): A Triethylsilyl-Functionalized Dichlorobenzoate for Regiochemically Defined Late-Stage Diversification


Benzoic acid, 2,4-dichloro-3-(triethylsilyl)-, methyl ester (CAS 650598-49-5) is a polyfunctionalized aromatic building block that combines a methyl ester, two chlorine substituents at the 2- and 4-positions, and a triethylsilyl (TES) group at the 3-position on a single benzene ring . The compound belongs to the class of silyl-substituted halobenzoic acid esters, which are employed as synthetic intermediates in pharmaceutical and agrochemical candidate synthesis . Its molecular formula is C₁₄H₂₀Cl₂O₂Si with a molecular weight of 319.30 g·mol⁻¹ . The triethylsilyl moiety is not merely a steric blocking group; it exerts a buttressing effect that fundamentally alters the regiochemical course of metalation reactions relative to both the non-silylated parent compound and trimethylsilyl analogs [1].

Why Generic 2,4-Dichlorobenzoate Esters Cannot Substitute for 650598-49-5 in Regioselective Synthetic Sequences


Aromatic esters such as methyl 2,4-dichlorobenzoate (CAS 35112-28-8) are common building blocks, but they lack the steric and electronic directing element that the 3-triethylsilyl (TES) group provides. In non-silylated 2,4-dichlorobenzoates, ortho-directed metalation (ortho to the ester group or at the chlorine-flanked position) dominates, making it impossible to selectively functionalize the position ortho to chlorine when steric buttressing is absent [1]. The TES group in 650598-49-5 serves a dual role: (i) it sterically shields the neighboring chlorine atoms from premature nucleophilic displacement, and (ii) it reroutes deprotonation to the meta position relative to the halogen substituents [1]. This regiochemical control is not achievable with the parent 2,4-dichlorobenzoate or with simple trimethylsilyl (TMS) congeners, where the smaller steric footprint fails to provide equivalent buttressing pressure [2]. Consequently, substituting a generic methyl 2,4-dichlorobenzoate for 650598-49-5 in a synthetic route that depends on this regiochemical bias leads to incorrect substitution patterns, diminished yields, or complete failure of the desired transformation.

Quantitative Differentiation Evidence for 650598-49-5: Direct Comparisons Against Closest Structural Analogs


Lipophilicity Contrast: Calculated LogP for 650598-49-5 vs. Methyl 2,4-Dichlorobenzoate

The target compound exhibits significantly higher calculated lipophilicity compared to the non-silylated parent ester. The LogP (octanol–water partition coefficient) computed for 650598-49-5 is 4.50 , while methyl 2,4-dichlorobenzoate (CAS 35112-28-8) has a reported LogP of 2.78 [1]. This difference of ~1.7 log units, corresponding to approximately 50-fold greater partitioning into the organic phase under equilibrium conditions, reflects the lipophilic contribution of the triethylsilyl substituent.

LogP lipophilicity drug design partition coefficient ADME

Regiochemical Directing Effect: Meta-Selective Deprotonation Induced by the 3-Triethylsilyl Substituent vs. Non-Silylated Analogs

In (2,6-dihalophenyl)silane systems, the triethylsilyl group fundamentally reroutes deprotonation regiochemistry. Schlosser and coworkers demonstrated that (2,6-dichlorophenyl)triethylsilane undergoes metalation preferentially or exclusively at the 5-position (meta to both halogens and para to the silyl group), in contrast to the normal ortho-metalation pattern expected for 1,3-dichlorobenzene or its non-silylated derivatives [1]. By class-level extrapolation to the structurally analogous 2,4-dichloro-3-(triethylsilyl)benzoate scaffold, the TES group at C-3 is predicted to direct deprotonation to the C-5 (meta) rather than the C-4 (ortho) position, whereas methyl 2,4-dichlorobenzoate without the silyl group would undergo deprotonation ortho to the ester or at the halogen-flanked site [2]. The buttressing effect is steric in origin: the TES group exerts pressure on the flanking chlorine atoms, impeding base attack at the ortho-adjacent position while simultaneously facilitating permutational halogen–metal exchange [1].

regioselectivity directed ortho-metalation buttressing effect aryllithium C–H functionalization

Steric Shielding of Chloride Displacement: The Triethylsilyl Group Mitigates Undesired Halogen–Lithium Exchange vs. TMS Analog

When (2,6-dichlorophenyl)silanes are treated with strong alkyllithium bases, the triethylsilyl group exerts steric pressure on the adjacent chlorine atoms, a phenomenon that simultaneously facilitates the desired permutational displacement of one chlorine against lithium but also can generate aryne intermediates via LiCl elimination at elevated temperatures [1]. The TES group provides a larger steric shield than a trimethylsilyl (TMS) group, thereby modulating the rate of this side reaction. In the (2,6-difluorophenyl)silane series, the triethylsilyl analog undergoes metalation with an ortho:meta ratio of 98:2, compared to 99.6:0.4 for the TMS analog [2]. The slightly reduced ortho selectivity for the TES derivative reflects the increased steric hindrance that diverts the base toward the more accessible meta position. This steric differentiation is critical: the TES substituent offers a tunable balance between directing regiochemistry and protecting chlorine substituents from premature displacement.

halogen–metal exchange permutational displacement steric protection organolithium chemoselectivity

Physical Property Differentiation: Molecular Weight and Calculated Polar Surface Area vs. Methyl 2,4-Dichlorobenzoate

The introduction of the triethylsilyl group substantially increases molecular weight and modulates the topological polar surface area (tPSA) compared to the non-silylated baseline. Compound 650598-49-5 has a molecular weight of 319.30 g·mol⁻¹ and a computed tPSA of 26.30 Ų . Methyl 2,4-dichlorobenzoate (CAS 35112-28-8), by contrast, has a molecular weight of 205.04 g·mol⁻¹ and the same tPSA of 26.30 Ų, as the ester oxygen atoms are the sole PSA contributors in both molecules [1]. The molecular weight increase of +114.26 g·mol⁻¹ (+55.7%) translates to markedly different chromatographic retention behavior (reversed-phase HPLC retention times, GC retention indices) and physical handling characteristics (the TES compound is expected to be an oil or low-melting solid versus the crystalline non-silylated ester, which has a melting point of 154–155 °C) [1][2].

molecular weight PSA physicochemical property chromatographic behavior purification

High-Value Research and Industrial Procurement Scenarios for 650598-49-5


Regioselective Late-Stage Diversification of Polychlorinated Aromatic Scaffolds in Medicinal Chemistry Lead Optimization

In medicinal chemistry programs where the core scaffold is a 2,4-dichlorobenzoic acid derivative, the 3-triethylsilyl group enables selective metalation and subsequent electrophilic trapping at the C-5 position—a transformation that cannot be achieved with non-silylated analogs [1]. The quantified LogP shift of +1.72 relative to the non-silylated parent also provides a means to modulate the lipophilicity of final candidates during lead optimization without introducing additional heteroatoms or metabolic liabilities. Procurement of 650598-49-5 as a pre-functionalized building block eliminates the need for a separate silylation step and ensures regiochemical fidelity in the subsequent diversification sequence.

Precursor for Benzyne-Based Annulation Chemistry via Controlled Halogen–Metal Exchange

The TES group in 650598-49-5 exerts steric pressure on the adjacent chlorine atoms, facilitating permutational lithium–chlorine exchange at cryogenic temperature, which upon warming to –75 °C eliminates LiCl to generate a substituted didehydrobenzene (aryne) intermediate [1]. This aryne can be trapped in situ by dienes, azides, or other dipolarophiles to construct fused-ring systems. In contrast, the TMS analog provides less steric pressure and yields a different distribution of organometallic intermediates (up to three distinct species with sec- or tert-butyllithium) [1], making the TES derivative the preferred choice for achieving cleaner aryne generation with fewer competing side products.

Agrochemical Intermediate Synthesis Requiring Sequential Regiocontrolled Functionalization

The 2,4-dichloro-3-(triethylsilyl)benzoate scaffold is suited for multi-step synthesis of herbicides or fungicides where the chlorine substituents must be retained through the initial functionalization steps and sequentially substituted under differentiated conditions [1]. The TES group protects the C-3 position from electrophilic attack while directing subsequent deprotonative functionalization to C-5, allowing a synthetic sequence of C-5 functionalization → desilylation → C-3 functionalization, or alternatively, selective chlorine displacement at C-2 or C-4 in later steps. This sequential regiochemical control is not available with the simpler methyl 2,4-dichlorobenzoate.

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